Gibberellin A95
Overview
Description
Gibberellin A95, also known as GA95, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids . These are c19-gibberellins with a carboxyl group at the 6-position . It is a derivative of Gibberelic Acid and a stereoisomer of Gibberelin A5 .
Synthesis Analysis
Gibberellin A95 is produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The sites of GA synthesis are usually inferred from the expression of biosynthesis genes . The enzymes gibberellin (GA) 20-oxidase and 3-oxidase are major sites of regulation in GA biosynthesis .
Molecular Structure Analysis
The molecular formula of Gibberellin A95 is C19H22O5 . The IUPAC name is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo [9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid .
Chemical Reactions Analysis
Gibberellins are very active molecules even at very low concentrations . They stimulate both cell division and cell elongation . Gibberellins increase cell wall extensibility without acidification .
Physical And Chemical Properties Analysis
Gibberellin A95 is a solid substance . Its melting point is greater than 237°C .
Scientific Research Applications
Identification in Plant Extracts
Gibberellin A9, a phytohormone, has been identified in various plant extracts. For instance, it was conclusively identified in Norway spruce extracts through gas chromatography-mass spectrometry. This study highlights the presence and significance of gibberellin A9 in plant physiology (Odén, Andersson, & Gref, 1982).
Interaction with Plant Receptors
Gibberellin A9 is known for its role in controlling growth and developmental processes in plants. It interacts with specific plant receptors, like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulate gene expression by influencing the degradation of transcriptional regulators. The understanding of this interaction is crucial in the field of plant biology and agriculture (Murase, Hirano, Sun, & Hakoshima, 2008).
Biosynthesis in Bacteria
Gibberellin A9's biosynthesis in bacteria has been a subject of interest, revealing convergent evolution across different organisms. The discovery of a biosynthetic pathway in bacteria, producing GA9, adds to our understanding of plant-microbe interactions and the evolution of metabolic pathways in different life forms (Nett, Montanares, Marcassa, Lu, Nagel, Charles, Hedden, Rojas, & Peters, 2017).
Role in Plant Development
Studies have shown the role of gibberellin A9 in plant development, such as regulating plant stature and influencing flowering and fruit development. This is particularly evident in experiments involving genetic manipulation or over-expression of related genes, which result in observable changes in plant growth and morphology (Dijkstra, Adams, Bhattacharya, Page, Anthony, Kourmpetli, Power, Lowe, Thomas, Hedden, Phillips, & Davey, 2008).
Metabolic Pathways in Plants
Gibberellin A9 is a key player in various metabolic pathways in plants. Its conversion and interconversion in different plant species provide insights into the complex hormonal regulation mechanisms in plant growth and development (Railton, 1977).
Molecular Cloning and Functional Expression
Research into the molecular cloning and functional expression of enzymes related to gibberellin A9 has provided insights into the gibberellin deactivation pathways. This is significant for understanding the biochemical processes governing plant growth and development (Thomas, Phillips, & Hedden, 1999).
Identification in Chromatography Studies
Gibberellin A9 has been identified and studied using techniques like chromatography, contributing to our knowledge of its role and presence in various plant species. This is essential for biochemical analysis and understanding the diversity of gibberellins in nature (Macmillan & Suter, 1963).
Future Directions
Gibberellins have a continuously increasing interest in research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression .
properties
IUPAC Name |
5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXLQYIDWLPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310286 | |
Record name | NSC224287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A95 | |
CAS RN |
78259-50-4 | |
Record name | NSC224287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC224287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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